molecular formula C13H10N2S B12112269 1-(naphthalen-1-yl)-1H-imidazole-2-thiol

1-(naphthalen-1-yl)-1H-imidazole-2-thiol

Cat. No.: B12112269
M. Wt: 226.30 g/mol
InChI Key: CCUUTWFOTOUSBS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The naphthalene moiety, a fused pair of benzene rings, is attached to the imidazole ring, and a thiol group (-SH) is present at the second position of the imidazole ring

Preparation Methods

The synthesis of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research has shown that derivatives of this compound have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the naphthalene and imidazole rings with a reactive thiol group, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-naphthalen-1-yl-1H-imidazole-2-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16)

InChI Key

CCUUTWFOTOUSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S

Origin of Product

United States

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